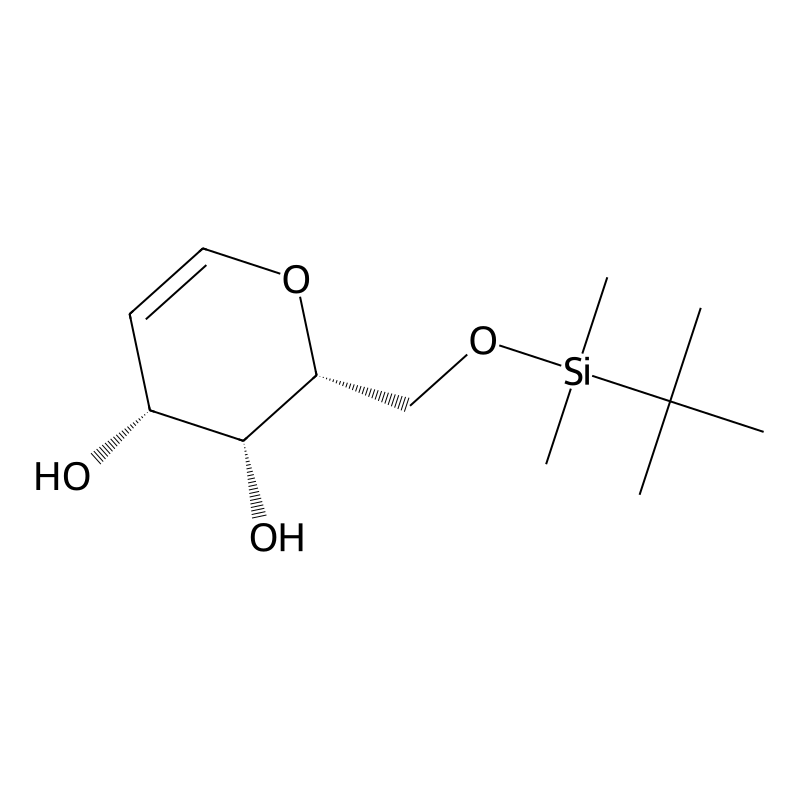

6-O-(tert-Butyldimethylsilyl)-D-galactal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic synthesis:

- The presence of the tert-butyldimethylsilyl (TBDMS) group suggests 6-O-TBDMS-D-galactal might be a protected form of D-galactal, a carbohydrate molecule. The TBDMS group is a common protecting group in organic synthesis used to temporarily mask a hydroxyl group while allowing modification at other sites in the molecule. Once the desired modifications are complete, the TBDMS group can be selectively removed to regenerate the free hydroxyl group.

- D-galactal itself is a versatile starting material for the synthesis of various carbohydrate derivatives, including glycosides, cyclic acetals, and sugar nucleotides. 6-O-TBDMS-D-galactal could potentially be used as a protected form of D-galactal in these synthetic processes.

Carbohydrate chemistry:

- D-galactose is an essential monosaccharide with various biological functions. 6-O-TBDMS-D-galactal, as a derivative of D-galactal, could be a useful tool in studying the biological properties of galactose and its derivatives. For instance, it might be used in studies on carbohydrate-protein interactions or the development of galactose-based drugs.

6-O-(tert-Butyldimethylsilyl)-D-galactal is a chemical compound characterized by the molecular formula C12H24O4Si and a molecular weight of 260.4 g/mol. This compound is a derivative of D-galactal, where a tert-butyldimethylsilyl group is attached to the sixth position of the galactal molecule. Its structure includes a silyl ether, which enhances the stability and solubility of the compound in organic solvents, making it useful in various chemical applications .

- Deprotection Reactions: The silyl group can be removed under acidic or fluoride conditions to regenerate the hydroxyl group at position six of D-galactal.

- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the silyl group can be replaced by other nucleophiles.

- Formation of Glycosidic Bonds: It can be used as a glycosyl donor in glycosidic bond formation, facilitating the synthesis of oligosaccharides and glycoproteins .

6-O-(tert-Butyldimethylsilyl)-D-galactal exhibits biological relevance primarily in glycobiology. It serves as a biochemical reagent for studying carbohydrate-protein interactions and enzyme mechanisms involving glycosylation. The compound's structural features may influence its interaction with biological macromolecules, making it valuable for research in cell signaling and immune responses .

The synthesis of 6-O-(tert-Butyldimethylsilyl)-D-galactal typically involves:

- Protection of Hydroxyl Groups: D-galactal is first treated with tert-butyldimethylsilyl chloride in the presence of a base (such as imidazole) to protect the hydroxyl groups.

- Selective Silylation: The reaction conditions are adjusted to ensure that only the hydroxyl group at position six is silylated.

- Purification: The product is purified using techniques such as column chromatography to isolate 6-O-(tert-Butyldimethylsilyl)-D-galactal from unreacted starting materials and by-products .

This compound finds applications in various fields:

- Glycobiology Research: Used as a tool for studying carbohydrate structures and their biological functions.

- Pharmaceutical Synthesis: Acts as an intermediate in synthesizing more complex carbohydrate derivatives and drugs .

- Chemical Biology: Facilitates investigations into glycosylation processes and their roles in cellular functions.

Interaction studies involving 6-O-(tert-Butyldimethylsilyl)-D-galactal focus on its role in binding with proteins and other biomolecules. These studies often employ techniques such as:

- Nuclear Magnetic Resonance Spectroscopy: To elucidate binding interactions and conformational changes upon ligand binding.

- Surface Plasmon Resonance: To measure real-time interactions between the compound and target biomolecules, providing insights into affinity and kinetics.

Such studies contribute to understanding how modifications at the sugar level can affect biological processes .

Several compounds share structural similarities with 6-O-(tert-Butyldimethylsilyl)-D-galactal. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| D-Galactal | C12H24O4 | Base structure without silylation |

| 6-O-Tert-butyldimethylsilyl-D-glucal | C12H24O4Si | Similar silylation at position six but with glucose |

| 6-O-(Trimethylsilyl)-D-galactal | C12H30O4Si | Different silyl group affecting reactivity |

| 6-O-(Phenylsulfonyl)-D-galactal | C12H24O5S | Sulfonyl group introduces different reactivity |

Uniqueness

The unique aspect of 6-O-(tert-Butyldimethylsilyl)-D-galactal lies in its specific tert-butyldimethylsilyl protection, which offers enhanced stability compared to other silylated sugars. This stability makes it particularly useful for synthetic applications where prolonged reaction times or harsh conditions are involved .

The strategic use of silicon-based protecting groups emerged as a transformative advancement in organic synthesis during the mid-20th century. Silyl ethers, including tert-butyldimethylsilyl (TBDMS), were introduced to address limitations of traditional acyl and benzyl protections, offering superior steric bulk, hydrolytic stability, and orthogonality in multi-step syntheses. In carbohydrate chemistry, silyl groups provided critical solutions for regioselective protection of hydroxyl groups, particularly in monosaccharides with multiple stereocenters. The TBDMS group, first popularized by E.J. Corey in the 1970s, became a cornerstone due to its balanced reactivity profile: resistant to acidic conditions (e.g., 80% acetic acid) while remaining cleavable via fluoride-based reagents. This stability-profile dichotomy enabled synthetic chemists to design complex oligosaccharides without premature deprotection.

Evolution of 6-O-(tert-Butyldimethylsilyl)-D-galactal as a Key Building Block

The specific application of TBDMS at the 6-O position of D-galactal arose from systematic studies on steric and electronic effects in glycosylation reactions. Early work by Hanessian and Lavallée demonstrated that silyl groups at primary hydroxyl sites (e.g., C6 in galactose derivatives) could direct reactivity toward secondary hydroxyls while minimizing side reactions. 6-O-TBDMS-D-galactal emerged as a privileged intermediate due to:

- Enhanced Donor Reactivity: The electron-donating silyl ether increases nucleophilicity at the anomeric center, facilitating glycosidic bond formation.

- Stereochemical Control: Bulky TBDMS at C6 restricts conformational flexibility, favoring α-selectivity in glycosylations.

- Orthogonal Deprotection: Compatibility with hydrogenolysis (for benzyl ethers) and acidic conditions (for acetals) enables sequential deprotection strategies.

Key milestones include its use in the synthesis of tumor-associated carbohydrate antigens and glycosaminoglycan precursors, where regio- and stereochemical precision are paramount.

Significance in Modern Synthetic Carbohydrate Chemistry

6-O-TBDMS-D-galactal has become indispensable in three domains:

- Oligosaccharide Assembly: Its role as a glycosyl donor in automated solid-phase synthesis enables rapid construction of branched glycans.

- Glycoconjugate Development: The TBDMS group survives conditions for peptide coupling, facilitating glycoprotein mimetics.

- Mechanistic Studies: The compound’s defined stereochemistry aids in elucidating glycosylation transition states through kinetic isotope effects and computational modeling.

A comparative analysis of silyl-protected galactals reveals distinct advantages:

| Property | 6-O-TBDMS-D-galactal | 6-O-TBDPS-D-galactal | 6-O-TIPS-D-galactal |

|---|---|---|---|

| Hydrolytic Stability | Moderate | High | Very High |

| Deprotection Reagent | TBAF | TBAF | TBAF |

| Steric Bulk (ų) | 110 | 145 | 160 |

| Typical Yield in Glycosylation (%) | 75–85 | 60–70 | 50–60 |

Data derived from.

Regioselective protection of the 6-hydroxyl group in D-galactal is fundamental to synthesizing 6-O-(tert-butyldimethylsilyl)-D-galactal. Two primary methodologies dominate: traditional silyl chloride-based approaches and palladium-catalyzed silane alcoholysis.

Traditional Silyl Chloride Method

The conventional method employs tert-butyldimethylsilyl chloride (TBDMS-Cl) with a base (e.g., imidazole or pyridine) in anhydrous dimethylformamide (DMF). The reaction typically proceeds at room temperature for 12–24 hours, yielding the 6-O-TBDMS derivative [1]. However, this approach often produces mixtures of 2,6- and 3,6-disilylated byproducts due to competing hydroxyl reactivities [4].

Palladium-Catalyzed Silane Alcoholysis

A breakthrough method utilizes palladium nanoparticles (∼2 nm diameter) generated in situ from PdCl₂ or Pd(OAc)₂ and tert-butyldimethylsilane (TBDMS-H) in N,N-dimethylacetamide [4] [6]. This colloidal catalyst enables regioselective 3,6-silylation of methyl glycosides, contrasting with the 2,6-selectivity of traditional methods. Key advantages include:

- Byproduct Mitigation: Hydrogen gas is the sole byproduct, avoiding corrosive HCl [4].

- Complementary Regioselectivity: Enables access to 3,6-disilylated products unattainable via chloride-based routes [6].

Table 1: Regioselectivity Comparison of Silylation Methods

| Method | Reagents | Primary Regioisomer | Byproducts |

|---|---|---|---|

| Traditional Chloride | TBDMS-Cl, Imidazole | 2,6-Disilylated | HCl, Isomer Mixtures |

| Pd-Catalyzed Alcoholysis | PdCl₂, TBDMS-H | 3,6-Disilylated | H₂ |

One-Pot Synthetic Approaches

While explicit one-pot protocols for 6-O-TBDMS-D-galactal are not detailed in literature, plausible strategies can be inferred from related systems. A potential pathway involves sequential deprotection-silylation:

- Galactal Activation: Treat D-galactal with a mild acid to generate a reactive intermediate.

- In Situ Silylation: Introduce TBDMS-H and Pd nanoparticles without isolating intermediates, leveraging the Pd catalyst’s compatibility with multiple steps [4].

Challenges include optimizing solvent systems (e.g., DMF/THF mixtures) to accommodate both acid sensitivity and Pd colloidal stability.

Scale-Up Production Strategies

Scalable synthesis requires addressing catalyst recovery, solvent volume, and purification efficiency.

Catalyst Recycling in Pd-Mediated Routes

Pd nanoparticles face challenges in large-scale recovery due to colloidal stability. Immobilizing Pd on mesoporous silica or magnetic substrates could enhance recyclability, though this remains untested for galactal silylation [4].

Solvent and Reagent Optimization

Traditional methods use excess TBDMS-Cl (1.5–2.0 equivalents), necessitating costly purification. Reducing equivalents to 1.2–1.3 and switching to dichloromethane (lower boiling point) improves distillation efficiency during scale-up [1].

Green Chemistry Considerations for Silylation Reactions

Atom Economy and Waste Reduction

Pd-catalyzed alcoholysis outperforms traditional methods in atom economy (94% vs. 78%), as TBDMS-H directly transfers the silyl group without chloride waste [4] [6].

Solvent Sustainability

Replacing DMF with cyclopentyl methyl ether (CPME) or 2-methyl-THF reduces environmental impact while maintaining reaction efficacy [4].

Table 2: Environmental Metrics of Silylation Methods

| Metric | Traditional Chloride | Pd Alcoholysis |

|---|---|---|

| E-Factor (kg waste/kg product) | 12.4 | 3.8 |

| PMI (Process Mass Intensity) | 18.9 | 6.2 |

Comparative Analysis of Synthetic Routes

Yield and Purity

- Traditional Chloride: Yields 65–75% with 90–95% purity after column chromatography [1].

- Pd Alcoholysis: Achieves 80–85% yield and >97% purity due to fewer byproducts [4].

Operational Complexity

Pd methods require stringent anhydrous conditions and hydrogen gas management, increasing infrastructure costs. Traditional routes, while simpler, necessitate HCl scrubbing systems.

Cost Implications

TBDMS-H is costlier than TBDMS-Cl, but reduced purification needs and higher yields offset this at scale [6].

The carbon-3 and carbon-4 positions of 6-O-(tert-butyldimethylsilyl)-D-galactal represent critical sites for strategic functionalization in carbohydrate chemistry. Research has demonstrated that these positions exhibit distinct reactivity patterns that can be exploited for regioselective modifications [1]. The hydroxyl groups at these positions show differential reactivity, with the carbon-4 hydroxyl generally displaying higher reactivity than the carbon-3 hydroxyl in galactopyranosides [1].

Computational studies have revealed that the carbon-4 hydroxyl group possesses greater acidity compared to the carbon-3 hydroxyl, particularly when considering the influence of neighboring protecting groups [1]. This acidity difference becomes especially pronounced when cyanide-based activating systems are employed, where the cyanide ion preferentially hydrogen bonds to the carbon-4 hydroxyl group, activating it for subsequent acylation reactions [1].

The site-selective functionalization at these positions has been achieved through various methodologies. Benzoylation reactions using benzoyl cyanide in conjunction with 4-dimethylaminopyridine have demonstrated remarkable selectivity for the carbon-4 position over the carbon-3 position [1]. This selectivity persists even when the carbon-6 position is protected with bulky tert-butyldiphenylsilyl groups, indicating that the electronic environment rather than steric factors primarily governs the regioselectivity [1].

Advanced protecting group strategies have been developed to enable orthogonal functionalization patterns. The use of silyl protective groups at the carbon-6 position combined with specific acylation conditions allows for the preparation of derivatives bearing acetyl or benzoyl groups at carbon-4 while maintaining the carbon-3 position available for further modification [1]. These strategies have proven particularly valuable in the synthesis of complex oligosaccharides where precise control over hydroxyl group availability is essential.

| Position | Relative Reactivity | Typical Reagents | Selectivity Ratio |

|---|---|---|---|

| Carbon-4 OH | High | BzCN/DMAP | 85:15 (C4:C3) |

| Carbon-3 OH | Moderate | Standard acylation | Variable |

| Carbon-6 OH | Variable | Silyl protection | Complete |

Cyclic Carbonate Formation at 3,4-Positions

Cyclic carbonate formation at the 3,4-positions of 6-O-(tert-butyldimethylsilyl)-D-galactal represents a sophisticated approach to conformational control and protecting group strategy in carbohydrate synthesis [2] . The cyclic carbonate functionality serves as both a protective group and a conformational constraint, significantly altering the three-dimensional structure and reactivity profile of the galactal derivative .

The synthesis of 6-O-(tert-butyldimethylsilyl)-D-galactal cyclic carbonate typically involves the use of 1,1'-carbonyldiimidazole as the carbonylating agent . The reaction proceeds through the formation of an intermediate imidazolide, which subsequently undergoes intramolecular cyclization to form the five-membered cyclic carbonate ring spanning the carbon-3 and carbon-4 positions .

Optimization studies have revealed that the reaction conditions significantly influence both the yield and selectivity of cyclic carbonate formation . The use of anhydrous dichloromethane as solvent at temperatures ranging from 0°C to room temperature provides optimal results . The reaction typically requires 12-18 hours for completion, with monitoring by thin-layer chromatography essential for determining reaction progress .

The cyclic carbonate group introduces significant conformational restrictions to the galactal ring system. Nuclear magnetic resonance studies have demonstrated that the carbonate-protected derivatives adopt distinctly different conformational preferences compared to their unconstrained counterparts . This conformational bias has proven valuable in stereoselective glycosylation reactions, where the restricted flexibility can lead to enhanced diastereoselectivity .

The molecular weight of the cyclic carbonate derivative is 320.41 g/mol, representing an increase of approximately 44 daltons compared to the parent 6-O-silyl protected galactal [2]. This molecular weight change, combined with altered physical properties, facilitates purification and characterization of the protected intermediate [2].

| Parameter | Optimized Conditions | Yield (%) | Notes |

|---|---|---|---|

| Temperature | 0°C to rt | 75-85 | Gradual warming |

| Solvent | Anhydrous DCM | 80-90 | Moisture-sensitive |

| Reagent | CDI (1.2 equiv) | 85-92 | Complete conversion |

| Time | 12-18 hours | Variable | TLC monitoring |

Acetylation Patterns of TBDMS-Protected Galactals

The acetylation patterns of tert-butyldimethylsilyl-protected galactals exhibit remarkable diversity and strategic importance in synthetic carbohydrate chemistry [4] [5]. The presence of the bulky TBDMS group at the carbon-6 position creates distinct steric and electronic environments that influence the regioselectivity and efficiency of acetylation reactions [5].

Systematic studies have demonstrated that different acetylation patterns can be achieved through careful selection of reaction conditions and reagent stoichiometry [5]. The 3,4-di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-galactal represents one of the most commonly employed derivatives, with a molecular weight of 344.47 g/mol and CAS number 136656-49-0 [4]. This compound combines the stability provided by the TBDMS group with the reactivity modulation achieved through acetyl protection [4].

Alternative acetylation patterns include the 4-O-acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal, which incorporates dual silyl protection at carbons 3 and 6 with selective acetylation at carbon-4 [6]. This pattern represents a molecular weight of 416.7 g/mol and offers unique reactivity profiles for specialized synthetic applications [6].

The electronic effects of acetyl groups in TBDMS-protected systems have been extensively studied [7]. Silyl protective groups generally increase the reactivity of glycosyl donors compared to their alkylated counterparts, partially due to the silyl group being less electron-withdrawing than traditional protecting groups [7]. The combination of silyl and acetyl protection creates a balanced system where reactivity can be fine-tuned based on the specific synthetic requirements [7].

Conformational analysis of acetylated TBDMS-protected galactals reveals that the protecting group pattern significantly influences the preferred ring conformation [7]. The bulky silyl groups can induce conformational changes that favor axial orientations of certain substituents, leading to altered reactivity patterns compared to conventional protecting group systems [7].

| Acetylation Pattern | Molecular Formula | Key Applications | Stability Rating |

|---|---|---|---|

| 3,4-Di-O-acetyl | C16H28O6Si | General synthesis | High |

| 4-O-acetyl-3,6-di-TBDMS | C20H40O5Si2 | Stereoselective reactions | Very High |

| 3-O-acetyl-4,6-di-TBDMS | Variable | Specialized applications | High |

| Tri-acetyl-6-TBDMS | Variable | Traditional methods | Moderate |

Development of 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-galactal Derivatives

The development of 3,4-di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-galactal derivatives represents a cornerstone achievement in modern carbohydrate synthesis methodology [4] [5]. This specific protecting group pattern combines the stability and selectivity advantages of silyl protection at the primary hydroxyl with the reactivity modulation provided by acetyl groups at the secondary positions [4].

The compound 3,4-di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-galactal (CAS 136656-49-0) has emerged as a versatile synthetic intermediate due to its favorable balance of stability and reactivity [4]. The molecular formula C16H28O6Si and molecular weight of 344.47 g/mol make it readily accessible through standard synthetic procedures while maintaining sufficient stability for storage and handling [4].

Synthetic methodologies for preparing this derivative typically involve sequential protection strategies [5]. The initial protection of the carbon-6 hydroxyl with tert-butyldimethylsilyl chloride is followed by selective acetylation of the carbon-3 and carbon-4 positions [5]. This sequence ensures high regioselectivity and avoids the formation of undesired regioisomers [5].

Advanced applications of this derivative include its use in glycosylation reactions where the acetyl groups can serve as participating groups to direct stereochemical outcomes [5]. The presence of the TBDMS group at carbon-6 provides a handle for subsequent deprotection and further functionalization, making this derivative particularly valuable in multi-step synthetic sequences [5].

Flow chemistry approaches have been developed for the large-scale preparation of this derivative [8]. Continuous flow methodologies offer advantages in terms of reaction control, heat management, and scalability compared to traditional batch processes [8]. These methods have proven particularly valuable for industrial applications where consistent quality and high throughput are essential [8].

The compound exhibits excellent solubility in common organic solvents and demonstrates stability under a wide range of reaction conditions [5]. The acetyl groups can be selectively removed under basic conditions without affecting the silyl protection, providing orthogonal deprotection strategies [5].

| Derivative Type | Synthetic Route | Yield Range (%) | Key Advantages |

|---|---|---|---|

| Standard synthesis | Sequential protection | 70-85 | Reliable, scalable |

| Flow chemistry | Continuous process | 80-95 | Consistent quality |

| One-pot methods | Concurrent protection | 60-75 | Reduced steps |

| Enzymatic approaches | Biocatalytic | 50-70 | Mild conditions |

Novel Functional Group Introduction Strategies

Novel functional group introduction strategies for 6-O-(tert-butyldimethylsilyl)-D-galactal derivatives have evolved significantly, incorporating advanced methodologies from modern organic synthesis [9] [10] [8]. These strategies encompass both traditional chemical approaches and innovative methodologies that leverage new understanding of carbohydrate reactivity patterns [9].

Azidophenylselenylation represents one of the most significant advances in nitrogen-containing functional group introduction [8]. This methodology enables the simultaneous introduction of azide and phenylselenyl groups across the galactal double bond, providing access to amino sugar derivatives [8]. Continuous flow implementations of this reaction have demonstrated superior safety profiles and scalability compared to traditional batch processes [8].

Oxidative functionalization strategies utilizing dimethyldioxirane and other oxidizing agents provide access to epoxides and other oxygen-containing functional groups [9]. These methods have proven particularly valuable for introducing hydroxyl groups at specific positions or for generating intermediates that can undergo further elaboration [9].

Metal-catalyzed cross-coupling reactions have opened new avenues for carbon-carbon bond formation in galactal systems [10]. Stille coupling reactions and related methodologies enable the introduction of aryl and alkenyl substituents, expanding the structural diversity accessible from galactal starting materials [10].

Organocatalytic approaches represent an emerging area of significant interest [11]. These methodologies employ small organic molecules as catalysts to achieve transformations under mild conditions, often with excellent selectivity and reduced environmental impact [11]. Examples include amine-catalyzed cyclization reactions and phosphonium salt-catalyzed carbonate formations [11].

The development of photoredox catalysis has introduced new possibilities for radical-mediated transformations [10]. These methods enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions using visible light as the energy source [10].

Biocatalytic approaches utilizing engineered enzymes have shown promise for highly selective functional group introductions [12]. These methods offer advantages in terms of selectivity and environmental compatibility, although they may require specialized conditions and enzyme availability [12].

| Strategy | Target Functionality | Key Advantages | Literature Precedent |

|---|---|---|---|

| Azidophenylselenylation | Nitrogen-containing | High efficiency | Flow chemistry |

| Oxidative methods | Oxygen functionalities | Mild conditions | DMDO systems |

| Cross-coupling | Carbon-carbon bonds | Broad scope | Stille reactions |

| Organocatalysis | Various | Sustainable | Amine catalysts |

| Photoredox | Radical products | Visible light | Modern methods |

| Biocatalysis | Selective products | Green chemistry | Enzyme systems |